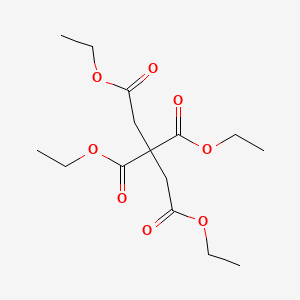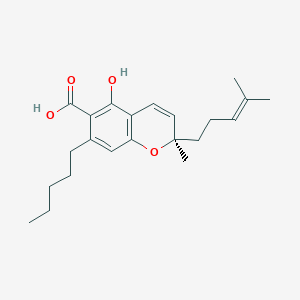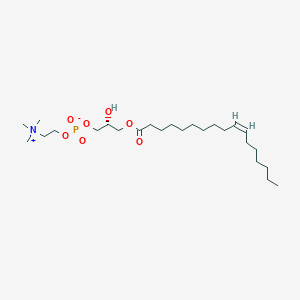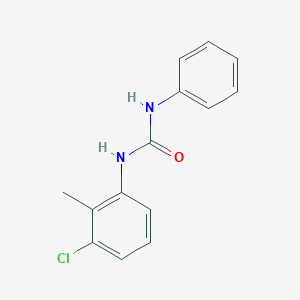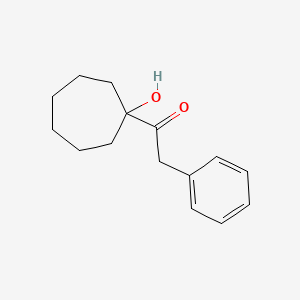![molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cannabinol-D3 solution, 100 μg/mL in methanol, is a certified reference material commonly used in various scientific research applications. Cannabinol is a cannabinoid found in the Cannabis plant and is also a metabolite of Δ9-tetrahydrocannabinol, the main psychoactive component of Cannabis. Cannabinol is the primary product of Δ9-tetrahydrocannabinol degradation from exposure to air and light .
準備方法
Synthetic Routes and Reaction Conditions
Cannabinol-D3 is synthesized through the deuteration of cannabinol. The process involves the introduction of deuterium atoms into the cannabinol molecule, replacing hydrogen atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure the precise incorporation of deuterium.
Industrial Production Methods
Industrial production of Cannabinol-D3 involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out in specialized facilities equipped to handle deuterated compounds and ensure the production of high-purity Cannabinol-D3. The final product is then dissolved in methanol to achieve the desired concentration of 100 μg/mL and packaged in ampules of 1 mL .
化学反応の分析
Types of Reactions
Cannabinol-D3 undergoes various chemical reactions, including:
Oxidation: Cannabinol can be oxidized to form cannabinolic acid.
Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.
Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cannabinolic acid.
Reduction: Tetrahydrocannabinol.
Substitution: Various substituted cannabinoids depending on the reagents used.
科学的研究の応用
Cannabinol-D3 is widely used in scientific research due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis. Some of its applications include:
Chemistry: Used in the development and validation of analytical methods such as liquid chromatography and mass spectrometry.
Biology: Employed in studies investigating the biological effects of cannabinoids and their metabolites.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cannabinoids in the body.
Industry: Utilized in the quality control and potency testing of cannabis products.
作用機序
Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .
類似化合物との比較
Similar Compounds
Cannabidiol-D3: Another deuterated cannabinoid used as an internal standard in analytical methods.
Δ9-Tetrahydrocannabinol-D3: Deuterated form of the main psychoactive component of Cannabis.
Cannabigerol-D3: Deuterated form of cannabigerol, a non-psychoactive cannabinoid.
Uniqueness
Cannabinol-D3 is unique due to its specific deuteration, which provides enhanced stability and allows for precise quantitative analysis in various research applications. Its primary use as a certified reference material sets it apart from other cannabinoids, making it indispensable in analytical and pharmacological studies .
特性
分子式 |
C21H26O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3 |
InChIキー |
VBGLYOIFKLUMQG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
正規SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)

